4-Fluorobenzo[b]thiophene-2-carbonitrile
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Overview
Description
4-Fluorobenzo[b]thiophene-2-carbonitrile is a heterocyclic compound that contains a thiophene ring fused with a benzene ring, a fluorine atom at the 4-position, and a nitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobenzo[b]thiophene-2-carbonitrile typically involves the functionalization of the thiophene ring and subsequent cyclization reactions. One common method includes the direct fluorination of thiophene derivatives using reagents such as sulfur tetrafluoride (SF4) and hydrogen fluoride (HF) under controlled conditions . Another approach involves the use of electrophilic fluorinating agents like perchloryl fluoride (FClO3) in the presence of bases such as sodium ethoxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobenzo[b]thiophene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzothiophene ring using reagents like halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens, nitro groups, alkyl groups
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Primary amines
Substitution: Various substituted benzothiophenes
Scientific Research Applications
4-Fluorobenzo[b]thiophene-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 4-Fluorobenzo[b]thiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Fluorobenzo[b]thiophene: Lacks the nitrile group at the 2-position.
Thiophene-2-carbonitrile: Lacks the fluorine atom at the 4-position.
Benzo[b]thiophene-2-carbonitrile: Lacks the fluorine atom at the 4-position.
Uniqueness: 4-Fluorobenzo[b]thiophene-2-carbonitrile is unique due to the presence of both the fluorine atom and the nitrile group, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C9H4FNS |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
4-fluoro-1-benzothiophene-2-carbonitrile |
InChI |
InChI=1S/C9H4FNS/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4H |
InChI Key |
KNCOOIKJKZCUEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(SC2=C1)C#N)F |
Origin of Product |
United States |
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